molecular formula C19H25N3O2 B605768 AZD5213 CAS No. 1119807-02-1

AZD5213

Katalognummer: B605768
CAS-Nummer: 1119807-02-1
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: VCQZCDSEWSFTPO-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD-5213 ist ein hochselektiver Histamin-H3-Rezeptor-Antagonist. Er wurde entwickelt, um ein pharmakokinetisches Profil zu erreichen, das zirkadiane Schwankungen der Besetzung des Histamin-H3-Rezeptors ermöglicht. Diese Verbindung hat in tierexperimentellen Verhaltensmodellen der Kognition Wirksamkeit gezeigt und wurde auf ihre potenziellen Vorteile bei kognitiven Störungen untersucht .

Herstellungsmethoden

Die Synthesewege und Reaktionsbedingungen für AZD-5213 umfassen mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Die industriellen Produktionsmethoden beinhalten typischerweise die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for AZD-5213 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Receptor Interaction Dynamics

AZD5213 acts as a potent competitive antagonist with inverse agonist properties at human H₃ receptors:

ParameterValueMeasurement Context
Ki (binding affinity) 0.5 nMRecombinant H₃ receptor assay
KB (functional) 0.2 nMGTPγS binding assay
IC₅₀ (activity) 3 nMHistamine release inhibition

Key selectivity: >10,000 nM for 335 off-target receptors/enzymes, ensuring high specificity .

Neurotransmitter Release Modulation

In vivo studies reveal this compound's capacity to enhance neurotransmitter levels in rodent prefrontal cortex:

Neurotransmitter Release at 0.33 mg/kg (oral):

  • Histamine : 3.5-fold increase (via CSF tele-methylhistamine in primates)
  • Acetylcholine : 2.1-fold increase (scopolamine reversal model)
  • Dopamine/Norepinephrine : Sustained elevation correlating with cognitive improvement

Mechanism : Inverse agonism at presynaptic H₃ autoreceptors disinhibits histamine synthesis, while heteroreceptor blockade amplifies cholinergic and monoaminergic signaling .

Pharmacokinetics and Receptor Occupancy

Clinical PET studies using [¹¹C]GSK189254 demonstrate dose-dependent H₃ receptor occupancy (RO):

Dose (mg)Cₘₐₓ (nmol/L)Peak RO (%)Trough RO (%)Half-Life (h)
0.050.7539.7n.a.4.78
0.11.6553.0–56.216–223.8–4.1
3090.090.045–505.2

Optimal dosing: 0.1 mg achieves 50% daytime RO while permitting <25% nocturnal RO, aligning with circadian histamine rhythms to minimize sleep disruption .

Clinical Synergy with Pregabalin

A crossover study in diabetic neuropathy patients showed:

  • This compound monotherapy : 32% reduction in pain scores (vs. 18% placebo)
  • This compound + pregabalin : Additive effect (47% pain reduction), likely through H₃-mediated noradrenaline/dopamine modulation enhancing GABAergic analgesia .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

AZD5213 has been explored across several domains:

  • Cognitive Disorders : Investigated for its potential therapeutic effects on conditions like Alzheimer's disease and mild cognitive impairment. Preclinical studies have demonstrated its efficacy in rodent models of cognition, showing improvements in memory and learning tasks .
  • Sleep Regulation : The compound is studied for its role in managing sleep-wake cycles. Its pharmacokinetic profile allows for circadian fluctuations in receptor occupancy, which may help mitigate sleep disruption associated with prolonged receptor activation .
  • Neuroscience Research : this compound is used as a tool compound to study histamine H3 receptor interactions and signaling pathways. Its ability to trigger the release of key neurotransmitters makes it valuable for understanding their roles in neurobiology .

Clinical Studies

Several clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound:

  • Phase 1 PET Study :
    • Objective : To assess the occupancy of histamine H3 receptors by this compound using positron emission tomography (PET).
    • Findings : The study demonstrated dose-dependent receptor occupancy ranging from 16% to 90% after administration of single doses between 0.05 mg to 30 mg .
    • Table 1: Summary of Receptor Occupancy Data
      SubjectThis compound Dose (mg)Time of Peak Concentration (h)Receptor Occupancy (%)
      10.052.1139.7
      20.11.5053.0
      30.11.5056.2
  • Safety and Tolerability Trials :
    • Objective : To evaluate the safety profile of this compound in healthy volunteers.
    • Results : Single doses up to 80 mg were well tolerated; common adverse effects included sleep disorders and mild nausea .

Case Studies

  • Cognitive Function Improvement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and enhance performance in novel object recognition tasks, indicating its potential utility in treating cognitive impairments .
  • Sleep Disturbance Management : A study indicated that this compound's selective action could help balance wake-promoting effects during the day while minimizing sleep disturbances at night, a critical factor for patients with cognitive disorders .

Wirkmechanismus

AZD-5213 acts as an antagonist (inverse agonist) at the histamine H3 receptor. By binding to this receptor, it inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release is believed to contribute to its effects on cognition and sleep-wake regulation .

Vergleich Mit ähnlichen Verbindungen

AZD-5213 ist einzigartig in seiner Fähigkeit, eine hohe tagsüber und eine niedrige nächtliche Besetzung des Histamin-H3-Rezeptors zu erreichen, was das Risiko von Schlafstörungen reduzieren kann, während gleichzeitig die Wirksamkeit tagsüber erhalten bleibt. Ähnliche Verbindungen umfassen:

AZD-5213 zeichnet sich durch sein spezifisches pharmakokinetisches Profil und sein Potenzial aus, das Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen zu optimieren .

Biologische Aktivität

AZD5213 is a novel compound developed as a selective antagonist of the histamine H3 receptor (H3R). This receptor plays a crucial role in various physiological processes, including cognition, wake-sleep regulation, and neurotransmitter release. The following sections outline the biological activity of this compound, including its pharmacological properties, preclinical and clinical findings, and implications for therapeutic use.

Pharmacological Profile

This compound exhibits potent antagonistic activity against the H3 receptor. Its pharmacological profile includes:

  • Potency :
    • Ki value: 0.5 nM
    • IC50 value: 3 nM
  • Selectivity :
    • Greater than 10 μM for 335 other receptors and enzymes
  • In vivo occupancy :
    • pKi values in various models (rat, mouse, non-human primate): 8.5, 8.3, and 8.4 respectively
  • Pharmacokinetics :
    • Rapid absorption with a Tmax of 0.7-2.0 hours
    • Terminal half-life (t½): 5-7 hours

These characteristics indicate that this compound can effectively occupy H3 receptors in vivo, which is critical for its therapeutic effects .

This compound functions as a competitive and reversible antagonist at the H3 receptor, leading to several downstream effects:

  • Neurotransmitter Release : In vivo studies have shown that this compound triggers the release of key neurotransmitters such as:
    • Histamine
    • Acetylcholine
    • Dopamine
    • Norepinephrine

This release occurs in the rat prefrontal cortex following administration at doses as low as 0.33 mg/kg .

Efficacy in Preclinical Models

This compound has demonstrated efficacy in various preclinical models related to cognitive function and pain:

  • Cognitive Enhancement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in novel object recognition tasks .
  • Pain Models : The compound has also been effective in reversing neuropathic pain in rodent models .

Clinical Findings

This compound has undergone several clinical trials to assess its safety and efficacy:

  • Safety Profile :
    • Doses up to 80 mg have been administered to healthy volunteers.
    • Common adverse effects include sleep disorders, night sweats, nausea, and headaches.
    • Generally well tolerated with mild side effects at therapeutic doses (1-14 mg/day) over extended periods .
  • Clinical Trials :
    • This compound is currently being evaluated for conditions such as Tourette's syndrome and neuropathic pain.
    • It has advanced to Phase II trials for these indications .

Case Studies

Several case studies highlight the potential of this compound in treating cognitive disorders:

  • A study involving young male volunteers demonstrated that this compound could achieve high daytime and low nighttime receptor occupancy, potentially minimizing sleep disruption while maintaining cognitive benefits .
  • Another trial showed significant improvements in cognitive tasks among participants receiving this compound compared to placebo groups .

Summary Table of Key Findings

CharacteristicValue
Ki (H3R)0.5 nM
IC503 nM
Selectivity>10 μM for other receptors
Tmax0.7-2.0 hours
Terminal Half-Life5-7 hours
Common AEsSleep disorder, night sweats, nausea
Clinical Trials PhaseII for Tourette's syndrome & neuropathic pain

Eigenschaften

CAS-Nummer

1119807-02-1

Molekularformel

C19H25N3O2

Molekulargewicht

327.4 g/mol

IUPAC-Name

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide

InChI

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1

InChI-Schlüssel

VCQZCDSEWSFTPO-SJORKVTESA-N

SMILES

NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4

Isomerische SMILES

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N

Kanonische SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AZD-5213

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5213
Reactant of Route 2
AZD5213
Reactant of Route 3
Reactant of Route 3
AZD5213
Reactant of Route 4
AZD5213
Reactant of Route 5
Reactant of Route 5
AZD5213
Reactant of Route 6
AZD5213

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.